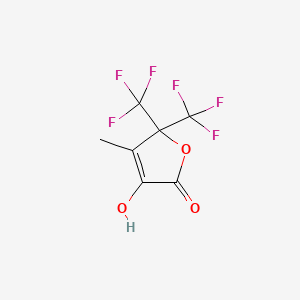
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- is a synthetic organic compound characterized by its furanone ring structure. This compound is notable for its unique chemical properties, which include the presence of trifluoromethyl groups that significantly influence its reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo cyclization reactions to form the furanone ring. The reaction conditions often require the presence of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of the study.
Vergleich Mit ähnlichen Verbindungen
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dimethyl-: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dichloromethyl-: Contains dichloromethyl groups instead of trifluoromethyl groups.
Uniqueness: The presence of trifluoromethyl groups in 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
825630-89-5 |
|---|---|
Molekularformel |
C7H4F6O3 |
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)furan-2-one |
InChI |
InChI=1S/C7H4F6O3/c1-2-3(14)4(15)16-5(2,6(8,9)10)7(11,12)13/h14H,1H3 |
InChI-Schlüssel |
LZBDYGJULKKRSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC1(C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


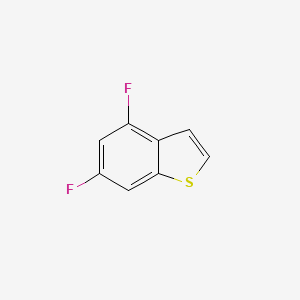
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
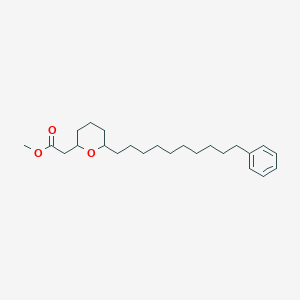
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)

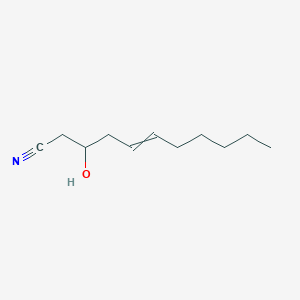

![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
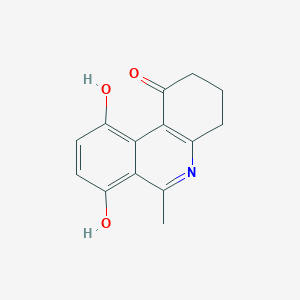
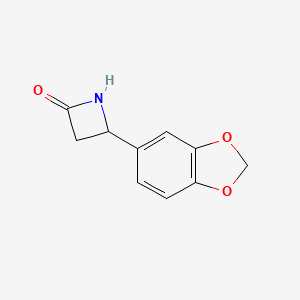
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
